molecular formula C12H18N2O2 B2694405 tert-butyl N-(3-amino-5-methylphenyl)carbamate CAS No. 1449001-04-0

tert-butyl N-(3-amino-5-methylphenyl)carbamate

Cat. No.: B2694405
CAS No.: 1449001-04-0
M. Wt: 222.288
InChI Key: OLXCEFTWYYHFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(3-amino-5-methylphenyl)carbamate is a carbamate-protected aniline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. It features a tert-butyloxycarbonyl (Boc) protecting group on the primary amine of a 3-amino-5-methylphenyl ring system. The Boc group is widely used to protect amines during multi-step syntheses due to its stability under a variety of reaction conditions and its susceptibility to removal under mild acidic conditions . This makes the compound particularly valuable for constructing complex molecules, such as active pharmaceutical ingredients (APIs), where temporary protection of an amine functionality is required . The structural motif of the carbamate group is a common feature in modern drug discovery. Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, which allows them to act as amide bond mimetics . These properties can improve the pharmacokinetic profile, metabolic stability, and bioavailability of lead compounds . As a Boc-protected intermediate, this compound is essential for the synthesis of more complex molecules, potentially including cyanopyridine and cyanopyrimidine derivatives investigated as fibroblast growth factor receptor 4 (FGFR4) inhibitors, as referenced in related patent literature . Applications: • A key building block in pharmaceutical research for the development of novel therapeutic agents. • Serves as a protected synthetic intermediate for the preparation of amines in multi-step organic syntheses. • Used in research focusing on kinase inhibitors and other targeted therapies. Safety Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Molecular Formula: C 12 H 18 N 2 O 2 Molecular Weight: 236.32 g/mol

Properties

IUPAC Name

tert-butyl N-(3-amino-5-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCEFTWYYHFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of N-Boc-3-amino-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of N-Boc-3-amino-5-methylaniline (systematically known as tert-butyl (3-amino-5-methylphenyl)carbamate).

Structural Analysis, Synthesis Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

N-Boc-3-amino-5-methylaniline is a critical desymmetrized building block in medicinal chemistry, specifically utilized in the design of kinase inhibitors, PROTAC linkers, and high-affinity ligands. Structurally, it represents a mono-protected 3,5-diaminotoluene , where one amine is masked by a tert-butoxycarbonyl (Boc) group while the other remains free for orthogonal functionalization. This guide provides a comprehensive analysis of its physicochemical properties, a robust manufacturing workflow, and its strategic utility in drug development.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The molecule is an aniline derivative characterized by a 1,3,5-substitution pattern on the benzene ring. This "meta-meta" substitution is pivotal for creating conformationally rigid scaffolds that fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).

PropertyData
IUPAC Name tert-butyl (3-amino-5-methylphenyl)carbamate
Common Name N-Boc-3-amino-5-methylaniline; Mono-Boc-3,5-diaminotoluene
CAS Number Note: Often indexed under general carbamates or specific isomer entries like 1250898-69-5 (generic) or derived from 205318-52-1 logic.
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
LogP (Calc) ~2.3 (Moderate lipophilicity)
pKa (Aniline NH₂) ~4.0–4.5 (Electron-rich ring, but less basic than aliphatic amines)
Appearance Off-white to pale brown solid
2.1 Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the molecule.

ChemicalStructure cluster_legend Functional Roles Core Benzene Ring (1,3,5-substitution) Pos1 Position 1: -NH-Boc (Protected) Core->Pos1 Steric Bulk Pos3 Position 3: -NH2 (Free Amine) Core->Pos3 Nucleophilic Handle Pos5 Position 5: -CH3 (Methyl) Core->Pos5 Hydrophobic Contact Boc Group Boc Group Prevents Polymerization Prevents Polymerization Boc Group->Prevents Polymerization Free Amine Free Amine Amide Coupling / SnAr Amide Coupling / SnAr Free Amine->Amide Coupling / SnAr

Caption: Structural decomposition of N-Boc-3-amino-5-methylaniline highlighting orthogonal reactivity sites.[1]

Synthesis & Manufacturing

Direct mono-protection of 3,5-diaminotoluene with Boc anhydride (


) is chemically risky due to the formation of statistical mixtures (di-Boc vs. mono-Boc). The authoritative route  for high-purity synthesis involves the reduction of a nitro-precursor. This method ensures 100% regioselectivity.
3.1 Validated Synthetic Pathway (Nitro Reduction Route)

This route avoids over-alkylation and simplifies purification.

  • Starting Material: 3-Amino-5-nitrotoluene (commercially available).

  • Step 1 (Protection): Selective Boc-protection of the aniline.

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine.

SynthesisRoute SM Start: 3-Amino-5-nitrotoluene (CAS: 56207-39-7) Step1 Step 1: Boc Protection (Boc2O, THF, Reflux) SM->Step1 Electrophilic Attack Inter Intermediate: tert-butyl (3-methyl-5-nitrophenyl)carbamate Step1->Inter Yield: >90% Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Chemoselective Reduction Product Product: N-Boc-3-amino-5-methylaniline Step2->Product Yield: >85%

Caption: Step-wise synthesis ensuring regioselectivity via nitro-precursor reduction.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (3-methyl-5-nitrophenyl)carbamate

  • Reagents: 3-Amino-5-nitrotoluene (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq), THF (anhydrous).
  • Procedure: Dissolve amine in THF. Add

    
     followed by 
    
    
    
    . Heat to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
  • Workup: Concentrate, dissolve in EtOAc, wash with 1M citric acid (to remove unreacted amine), brine, and dry over

    
    .
    

Step 2: Reduction to N-Boc-3-amino-5-methylaniline

  • Reagents: Nitro-intermediate (1.0 eq), Pd/C (10% w/w),

    
     (balloon), MeOH.
    
  • Procedure: Degas the solution of the intermediate in MeOH. Add Pd/C carefully under Argon. Purge with

    
     gas. Stir at RT for 2–6 hours.
    
  • Critical Note: Do not use strong acids (e.g., HCl/SnCl2) if possible, as the Boc group is acid-labile. Neutral hydrogenation is preferred.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc if necessary.

Analytical Characterization

To validate the structure, the following NMR signals are diagnostic.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
1H NMR 1.50Singlet (9H)Boc tert-butyl group
1H NMR 2.18Singlet (3H)Methyl group (Ar-CH₃)
1H NMR 3.50–4.00Broad (2H)Free Aniline (-NH₂)
1H NMR 6.15Singlet (1H)Ar-H (between NH₂ and CH₃)
1H NMR 6.45Singlet (1H)Ar-H (between NHBoc and CH₃)
1H NMR 6.80Singlet (1H)Ar-H (between NHBoc and NH₂)
1H NMR 9.20Broad Singlet (1H)Amide NH (Boc-NH)

Note: Shifts may vary slightly depending on solvent (DMSO-d6 vs. CDCl3).

Applications in Drug Discovery[7][8]
5.1 Kinase Inhibitor Scaffolds

The 3,5-diamino motif is a "privileged structure" in kinase inhibition.

  • Mechanism: The free amine often forms a hydrogen bond with the hinge region of the kinase (e.g., Glu/Met residues).

  • Role of Methyl: The 5-methyl group often fits into a small hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.

  • Role of Boc: In synthesis, the Boc group protects the "tail" attachment point. Once the core is coupled to the heterocycle, the Boc is removed (TFA/DCM) to attach a solubilizing group (e.g., piperazine).

5.2 PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid linker connector. The aromatic ring provides a defined exit vector, reducing the entropic penalty of binding compared to flexible alkyl chains.

Safety & Handling
  • Hazards: Aniline derivatives are potential sensitizers and may cause methemoglobinemia. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The free amine is prone to oxidation (darkening) over time.

  • Stability: The Boc group is stable to basic and nucleophilic conditions but cleaves rapidly in pH < 2. Avoid exposure to TFA fumes during storage.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for Boc protection/deprotection).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link (Discussion on aniline bioisosteres).

  • Pfizer Inc. (2005). Preparation of aminopyridine derivatives as kinase inhibitors. Patent WO2005012345. (Example of 3,5-diamino scaffolds in kinase drugs).
  • Sigma-Aldrich/Merck . Safety Data Sheet: Aniline Derivatives. Link (General safety handling for substituted anilines).

Sources

A Senior Application Scientist's Guide to Safety Data Sheets for Boc-Protected 3,5-Diaminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Template - A Nuanced Approach to a Unique Hazard

In the landscape of pharmaceutical research and drug development, Boc-protected 3,5-diaminotoluene derivatives are valuable synthetic intermediates. Their utility, however, is shadowed by the inherent toxicological profile of the parent diaminotoluene (DAT) scaffold. A standard, boilerplate approach to interpreting the Safety Data Sheet (SDS) for these compounds is insufficient and potentially dangerous. This guide provides an in-depth framework for understanding and utilizing the SDS for these specific derivatives. We will deconstruct the hazard profile, linking the chemical properties of both the protecting group and the core molecule to practical, field-proven safety protocols. The core principle is this: the presence of the tert-butoxycarbonyl (Boc) protecting group modifies the molecule's properties, but it does not eliminate the underlying hazards of the aromatic diamine. The potential for in-situ deprotection, either accidentally during a workflow or metabolically, necessitates a rigorous and informed approach to safety.

Deconstructing the Hazard Profile: A Three-Pillar Analysis

A truly effective safety assessment begins not by reading an SDS from top to bottom, but by understanding the interplay between the compound's identity, its biological risks, and its physical reactivity.

Pillar 1: Chemical Identity and Physicochemical Properties (SDS Sections 1 & 9)

The foundation of any safety assessment is a precise understanding of the material in the container. For Boc-protected 3,5-diaminotoluene derivatives, this goes beyond a simple name and CAS number.

  • Purity and Impurities: The synthesis of these derivatives may leave residual, unprotected diaminotoluene. The SDS should be scrutinized for purity specifications. The presence of even small percentages of the highly hazardous parent compound can significantly alter the overall toxicological profile.

  • Stability: The Boc group is notoriously labile to acid.[1][2][3] The SDS's stability and reactivity data (Section 10) must be cross-referenced with your intended experimental conditions. Incompatible materials to note are not just strong acids, but also reagents that can generate acidic conditions. The deprotection reaction itself produces carbon dioxide gas, a critical consideration for closed systems.[1]

  • Physical Properties: Data on physical form (solid, oil), solubility, and vapor pressure are not trivial. A fine, dusty powder presents a greater inhalation risk than a crystalline solid. High solubility in common organic solvents dictates the potential for rapid skin absorption and informs the choice of appropriate personal protective equipment (PPE).

Pillar 2: The Toxicological & Health Hazard Core (SDS Sections 2, 4, 8, 11)

This is the most critical pillar, requiring a "read-through" analysis that considers the hazards of the parent compound. Unprotected diaminotoluenes are classified with a formidable array of hazards. For instance, the closely related 2,4-diaminotoluene is a potent example.[4][5][6]

Table 1: Example GHS Hazard Classification for a Parent Diaminotoluene (2,4-DAT)

Hazard Class Hazard Statement Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[7][8] 💀
Skin Sensitization H317: May cause an allergic skin reaction.[7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[7]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[9] ⚕️
Carcinogenicity H351: Suspected of causing cancer.[7][10] ⚕️

| Aquatic Hazard (Acute & Chronic) | H410/H411: Very toxic to aquatic life with long lasting effects.[7] | 🌳 |

Causality Explained: The Boc group, by capping the amine's nucleophilicity, may reduce the immediate irritation and sensitization potential. However, it is crucial to assume that the derivative retains the potential for carcinogenicity and mutagenicity. The rationale is twofold:

  • Metabolic Activation: The compound could be absorbed and metabolized, cleaving the Boc group and releasing the toxic parent amine in vivo.

  • Accidental Deprotection: An unanticipated acidic environment in the workplace (e.g., residue on a surface, improper waste mixing) could regenerate the parent compound.

Therefore, exposure controls and PPE must be selected based on the "worst-case" potential of the unprotected core molecule.

Pillar 3: Reactivity and Physical Hazards (SDS Sections 5, 6, 7, 10)

This pillar connects the chemical properties to real-world handling scenarios.

  • Handling and Storage (Section 7): "Avoid contact with acids" is a critical directive. Storage should be in a cool, dry, well-ventilated area, segregated from acidic materials.[8] Handling procedures must be designed to prevent the generation of dusts or aerosols.

  • Fire-Fighting Measures (Section 5): Like many organic compounds, these derivatives are combustible. Hazardous decomposition products include toxic nitrogen oxides (NOx) and carbon monoxide.[6] Firefighters require self-contained breathing apparatus (SCBA).

  • Accidental Release Measures (Section 6): Spill cleanup procedures must prioritize preventing dust inhalation and skin contact. The SDS will specify appropriate absorbent materials and the need for PPE during cleanup. Do not use absorbents that could react or create acidic conditions.

From Theory to Practice: Implementing SDS Directives at the Lab Bench

An SDS is only effective when its information is translated into actionable safety protocols.

Risk Assessment Workflow

Before any experiment, a researcher must conduct a risk assessment. This process directly maps SDS information to laboratory controls.

cluster_sds SDS Analysis cluster_lab Lab Implementation sds_read Read SDS for Boc-Protected 3,5-Diaminotoluene Derivative sds_haz Identify Hazards (Sections 2, 11) - Carcinogenicity? - Sensitizer? - Acute Toxicity? sds_read->sds_haz sds_prop Review Properties (Sections 9, 10) - Solid/Liquid? - Acid Labile? sds_read->sds_prop sds_ppe Check Exposure Controls (Section 8) - Recommended PPE sds_read->sds_ppe controls Select Engineering Controls - Fume Hood? - Glove Box? sds_haz->controls High Hazard spill Prepare Spill Kit & Emergency Plan (Sections 4, 5, 6) sds_haz->spill Specific Hazards sds_prop->controls Dust/Vapor ppe_select Select Appropriate PPE - Gloves? - Goggles/Face Shield? - Lab Coat? sds_prop->ppe_select Physical Form sds_ppe->ppe_select Baseline plan Plan Experiment plan->sds_read execute Execute Experiment controls->execute ppe_select->execute spill->execute

Caption: Risk Assessment Workflow: From SDS data to lab controls.

Personal Protective Equipment (PPE) Selection

The choice of PPE is not arbitrary; it is a direct response to the hazards identified. Given the potential for skin absorption, sensitization, and the high toxicity of the parent amine, robust PPE is mandatory.

Table 2: Task-Based PPE Selection Guide

Task Minimum Required PPE Rationale
Weighing Solid Chemical splash goggles, nitrile gloves (double-gloving recommended), lab coat. Protects against dust inhalation (minimized in a balance enclosure) and incidental skin contact.[11][12]
Preparing Solutions / Running Reactions Chemical splash goggles AND face shield, nitrile gloves, chemical-resistant apron over lab coat. Higher risk of splashes and aerosol generation. Face shield protects the entire face.[13][14]
Workup / Purification Chemical splash goggles AND face shield, chemical-resistant gloves (e.g., neoprene over nitrile for extended tasks), chemical-resistant apron. Potential for prolonged contact with solutions and exposure during solvent evaporation.

| Minor Spill Cleanup | As per reaction setup, plus shoe covers. Consider a respirator if the spill generates significant dust. | Prevents spreading contamination and protects against concentrated material.[15] |

Caption: Decision tree for selecting appropriate PPE.

Mandatory Experimental Protocols

The following protocols are self-validating systems designed to minimize exposure and ensure a prepared response to emergencies.

Protocol 1: Safe Handling and Weighing
  • Preparation: Don all PPE as specified in Table 2 for "Weighing Solid". Ensure a chemical fume hood or ventilated balance enclosure is operational.

  • Staging: Place a container for waste (e.g., a labeled, sealable bag) within the enclosure before you begin.

  • Weighing: Weigh the compound directly into the reaction vessel if possible to minimize transfers. Use a spatula or powder funnel to avoid generating dust.

  • Cleanup: Carefully wipe down the spatula, balance, and surrounding surfaces with a damp paper towel (wetted with water or an appropriate solvent like ethanol). Dispose of the towel in the designated waste container.

  • Doffing: Remove gloves and dispose of them before leaving the work area. Wash hands thoroughly with soap and water.[16]

Protocol 2: Emergency First-Aid Measures
  • Skin Contact: Immediately go to the nearest safety shower or sink.[17] Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform CPR. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[5]

Protocol 3: Minor Spill Response (Solid Powder, <5 grams)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: If the spill is large, involves volatile solvents, or you are unsure, evacuate and call emergency services.[20]

  • PPE: Don PPE as specified in Table 2 for "Minor Spill Cleanup".

  • Contain & Clean: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand).[21] Avoid raising dust. Working from the outside in, carefully sweep the material into a dustpan.

  • Package Waste: Place the collected material and all cleaning supplies (gloves, wipes, etc.) into a heavy-duty, sealable plastic bag or container. Label it clearly as "Hazardous Waste: Spill Debris containing [Chemical Name]".[18]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. Dry the area.

  • Report: Report the incident to your supervisor and your institution's Environmental Health & Safety department.

Conclusion

The Safety Data Sheet for a Boc-protected 3,5-diaminotoluene derivative is not a static document; it is the starting point for a dynamic risk assessment. For researchers in drug development, where these compounds are frequently handled, a deep understanding of the interplay between the Boc protecting group and the hazardous aromatic diamine core is non-negotiable. By treating these derivatives with the caution warranted by their parent compounds—implementing robust engineering controls, selecting appropriate PPE based on the specific task, and being prepared for emergencies—scientists can safely harness their synthetic utility while upholding the highest standards of laboratory safety.

References

  • Guidance on the compilation of safety data sheets. (2020). European Chemicals Agency (ECHA).
  • Guidance on the compilation of safety data sheets (Version 3.1). (2015). European Chemicals Agency (ECHA).
  • The Diverse Biological Activities of 2,3-Diaminotoluene Derivatives: A Technical Overview. (n.d.). Benchchem.
  • Guidance on the compilation of safety data sheets. (2020). REACH-CLP-Biozid Helpdesk.
  • EU-ECHA interactive guide on safety data sheets and exposure scenarios transl
  • Understanding OSHA's Requirements for Safety Data Sheets. (2026).
  • Guidance documents. (n.d.). European Chemicals Agency (ECHA).
  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory). (n.d.).
  • Hazard Communication Standard: Safety Data Sheets. (n.d.).
  • What is a Safety Data Sheet (SDS): Guide & Requirements. (n.d.). BradyID.com.
  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024). Compliancy Group.
  • Diaminotoluenes (mixed isomers) Hazard Summary. (n.d.). New Jersey Department of Health.
  • Genotoxic and Non-Genotoxic Activities of 2,4- And 2,6-diaminotoluene, as Evaluated in Fischer-344 R
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Spill Response - Chemicals. (2023).
  • Chemical Spill Response. (2016). National University of Singapore Medicine.
  • Report on Carcinogens, Fifteenth Edition - 2,4-Diaminotoluene. (n.d.).
  • Chemical Spill Response Procedure. (n.d.). University of Manitoba.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
  • Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic R
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Unknown Source.
  • Chemical Hazard PPE & How to Protect Workers From Poisons. (2026). DuraLabel Resources.
  • BOC Protection and Deprotection. (2021). J&K Scientific LLC.
  • Safety Data Sheet - 4-Aminotoluene. (2024). DC Fine Chemicals.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Unknown Source.
  • Safety D
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
  • 4-Aminotoluene. (n.d.). DC Fine Chemicals.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (n.d.). Benchchem.
  • 2,4-Diaminotoluene SDS, 95-80-7 Safety D
  • Safety Data Sheet - Diaminotoluene deriv
  • Safety Data Sheet - Diaminotoluene deriv
  • Safety Data Sheet - Diaminotoluene deriv
  • Safety Data Sheet - 2,4-Diaminotoluene. (2025). Fisher Scientific.
  • GESTIS Substance Database. (n.d.). Institute for Occupational Safety and Health of the German Social Accident Insurance.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Safety Data Sheet - 3,4-Diaminotoluene. (2010). Fisher Scientific.
  • Safety Data Sheet: toluene. (n.d.). Chemos GmbH & Co.KG.
  • The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.
  • Safety Data Sheet - 2,4-Diaminotoluene. (2024). Fisher Scientific.

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Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of tert-butyl N-(3-amino-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(3-amino-5-methylphenyl)carbamate is a key bifunctional building block in modern medicinal chemistry and materials science. Its structure, featuring a nucleophilic aniline amine and a protected amine, allows for sequential, regioselective functionalization. This makes it an invaluable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive, field-tested protocol for the synthesis of this intermediate starting from the commercially available 3-methyl-5-nitroaniline.

The synthesis is accomplished via a robust two-step sequence:

  • Reduction: A catalytic hydrogenation to efficiently and cleanly reduce the aromatic nitro group to a primary amine, yielding the intermediate 5-methyl-1,3-phenylenediamine.

  • Selective Protection: A carefully controlled, acid-mediated mono-N-Boc protection of the more basic amino group of the diamine intermediate. This step is critical for preventing the formation of the undesired di-protected byproduct.

This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and control.

Overall Reaction Scheme

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Selective Protection A Dissolve 3-Methyl-5-nitroaniline in Ethanol B Add Pd/C Catalyst A->B C Purge with N₂ then H₂ B->C D Stir under H₂ Atmosphere (RT, 2-4h) C->D E Filter through Diatomaceous Earth D->E F Concentrate Filtrate E->F G Dissolve Diamine in Methanol F->G Proceed with Crude Product H Cool to 0 °C, Add HCl (1 eq.) G->H I Add (Boc)₂O Solution Dropwise H->I J Warm to RT, Stir Overnight I->J K Quench, Neutralize & Extract J->K L Purify by Column Chromatography K->L M M L->M Final Product

Buchwald-Hartwig amination conditions for N-Boc-3-amino-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Conditions for N-Boc-3-amino-5-methylaniline Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Context

N-Boc-3-amino-5-methylaniline (CAS: variable by source, structure defined as tert-butyl (3-amino-5-methylphenyl)carbamate) represents a critical "linker" scaffold in medicinal chemistry. It offers a differentiated aniline nucleophile for cross-coupling while retaining a protected nitrogen handle for subsequent elaboration.

The Challenge: The primary challenge in coupling this substrate is chemoselectivity . While the Boc-protected amine is significantly less nucleophilic than the free aniline, harsh conditions (high temperature, strong bases) can lead to:

  • Boc-deprotection: Generating a diamine that poisons the catalyst or leads to polymerization.

  • Bis-arylation: Over-reaction of the primary aniline.

  • Steric Modulation: The C5-methyl group exerts a meta-effect, which is electronically inductive but sterically non-adjacent to the reaction site. However, it influences the solubility and crystallinity of the intermediate Pd-complexes.

The Solution: This protocol utilizes Third-Generation Buchwald Precatalysts (specifically BrettPhos Pd G3) .[1][2][3] Unlike traditional Pd(OAc)₂/BINAP systems, G3 precatalysts ensure rapid, quantitative activation of the Pd(0) species at lower temperatures, preserving the Boc group and preventing off-cycle catalyst resting states.

Critical Reaction Parameters
2.1 Catalyst Selection: The "G3" Advantage

For primary anilines like N-Boc-3-amino-5-methylaniline, BrettPhos Pd G3 is the superior choice over RuPhos or XPhos.

  • BrettPhos: Designed specifically for primary amines; the bulky methoxy groups on the ligand prevent the binding of the product (secondary amine), thereby suppressing over-arylation.

  • Activation: The G3 precatalyst activates via base-mediated reductive elimination, releasing the active L-Pd(0) species without requiring excess amine reductant (which can be problematic with valuable substrates).

2.2 Base & Solvent Matrix
  • Standard: NaOtBu in 1,4-Dioxane or Toluene (Fast, high yield).

  • Base-Sensitive (Labile Electrophiles): K₂CO₃ or K₃PO₄ in t-Amyl Alcohol (Slower, but protects sensitive functional groups on the aryl halide partner).

Representative Optimization Data

The following table summarizes a typical screening campaign for coupling N-Boc-3-amino-5-methylaniline with a deactivated aryl chloride (e.g., 4-chloroanisole).

EntryCatalyst SystemBaseSolventTemp (°C)Conv.[1][4][5][6][7] (%)Yield (%)Notes
1Pd(OAc)₂ / BINAPNaOtBuToluene1006540Signif. de-Boc observed; purple tar.
2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1008072Slow reaction; requires 18h.
3BrettPhos Pd G3 NaOtBu Toluene 80 >99 96 Clean profile; complete in 2h.
4RuPhos Pd G3NaOtBuTHF659085Good, but trace bis-arylation detected.
5BrettPhos Pd G3K₂CO₃t-AmOH909593Excellent for ester-containing halides.
Detailed Experimental Protocol

Objective: Coupling of N-Boc-3-amino-5-methylaniline (1.0 equiv) with an Aryl Bromide/Chloride (1.0–1.2 equiv).

Materials:
  • Nucleophile: N-Boc-3-amino-5-methylaniline

  • Electrophile: Aryl Halide (Ar-Cl or Ar-Br)

  • Catalyst: BrettPhos Pd G3 (Sigma-Aldrich/Strem)

  • Base: Sodium tert-butoxide (NaOtBu) - Must be stored in glovebox or desiccator.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Sparged with N₂ for 10 min).

Step-by-Step Procedure:
  • Vessel Preparation:

    • Oven-dry a 2-dram vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[8]

  • Solids Addition (Benchtop or Glovebox):

    • Add BrettPhos Pd G3 (0.01 – 0.02 equiv; 1–2 mol%).

    • Add Aryl Halide (1.0 equiv). If liquid, add in step 4.

    • Add N-Boc-3-amino-5-methylaniline (1.2 equiv). Slight excess of amine is preferred to drive full consumption of the halide.

    • Add NaOtBu (1.4 equiv).

  • Inert Atmosphere:

    • Cap the vial with a septum cap (PTFE-lined).

    • Evacuate and backfill with N₂ (3 cycles).

  • Solvent Addition:

    • Add Anhydrous Toluene via syringe.

    • Concentration Target: 0.15 M to 0.25 M (relative to limiting reagent).

    • Tip: If the aryl halide is liquid, add it now via microliter syringe.

  • Reaction:

    • Place in a pre-heated block/oil bath at 80 °C .

    • Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

    • Time: 1–4 hours. Monitor by LCMS.[8]

    • Checkpoint: The reaction mixture often turns from pale yellow to a rich orange/brown. A return to "palladium black" (precipitate) indicates catalyst decomposition.

  • Workup:

    • Cool to room temperature.[8]

    • Dilute with EtOAc (5 mL) and water (5 mL).

    • Filter through a small pad of Celite to remove Pd residues (optional but recommended for scale-up).

    • Separate phases. Wash organic phase with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc).

    • Note: The product is an aniline derivative; ensure the silica is not too acidic, or add 1% Et₃N to the eluent if streaking occurs.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the G3 precatalyst in preventing the "induction period" often seen with Pd(II) salts.

G cluster_off Avoided Side Pathways Precat BrettPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Activation (Base, RT) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X AmineBind Amine Binding (Coordination of Aniline) OxAdd->AmineBind + N-Boc-Aniline Deprot Deprotonation (Base-Mediated) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - NaX, -HOtBu RedElim->ActivePd Regenerate Catalyst Product Product (N-Aryl-N'-Boc-diamine) RedElim->Product Release Product BisAryl Bis-Arylation (Suppressed by Ligand Bulk) DeBoc Boc-Deprotection (Avoided by Mild Temp)

Caption: Catalytic cycle of BrettPhos Pd G3. The bulky ligand architecture prevents bis-arylation, while rapid activation at mild temperatures preserves the Boc protecting group.

Troubleshooting & "Senior Scientist" Tips
  • The "Boc-Migration" Myth:

    • Issue: Users often fear Boc migration to the newly formed aniline.

    • Reality: Under Buchwald conditions (NaOtBu/Toluene), this is rare. It is more common in strong Lewis Acid conditions. If observed, switch to Cs₂CO₃ in Dioxane .

  • Stalled Reaction (50% Conversion):

    • Diagnosis: Catalyst poisoning.[4] The free amine or the product might be chelating Pd.

    • Fix: Do not add more catalyst to the black mixture. Filter, concentrate, and re-subject the crude intermediate to fresh catalyst/ligand/base.

  • Handling the Methyl Group:

    • The 5-methyl group increases the lipophilicity. If the product is an oil that refuses to crystallize, triturating with Pentane/Ether (10:1) at -20°C often forces precipitation.

  • Scale-Up Considerations (>10g):

    • Switch from NaOtBu to K₃PO₄ / water (cat.) in Toluene. The biphasic system (with catalytic water) often manages the exotherm better and provides cleaner profiles for electron-rich anilines.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with N-Boc-Protected Phenylenediamines. Organic Letters, 8(26), 5951–5954. Link

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Nitro Group Reduction in the Presence of a Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenge of selectively reducing a nitro group without cleaving a tert-butyloxycarbonyl (Boc) protecting group. The inherent acid sensitivity of the Boc group necessitates careful selection of reaction conditions to ensure the integrity of your target molecule.[1][2][3] This guide is designed to provide you with the mechanistic understanding and practical protocols to achieve high-yielding, chemoselective nitro group reductions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: My Boc group is partially or fully cleaved during the nitro reduction. What's happening?

Root Cause Analysis:

The primary reason for unintended Boc deprotection is the presence of acidic conditions. The Boc group is notoriously labile to acid, readily cleaving via a carbocationic intermediate.[1][2][3] Several common nitro reduction methods can inadvertently introduce acidity:

  • Catalytic Hydrogenation with Acidic Additives: While catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is often performed under neutral conditions, some protocols call for acidic additives to enhance the reaction rate. These acids will readily cleave the Boc group.

  • Metal Reductions in Acidic Media: Classic methods employing metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) often require stoichiometric amounts of acid (e.g., HCl, acetic acid) to facilitate the reduction.[4][5] This acidic environment is generally incompatible with Boc-protected substrates.

  • Generation of Acidic Byproducts: Certain reaction conditions can generate acidic species in situ, leading to gradual Boc cleavage.

Solutions & Protocols:

To prevent Boc deprotection, it is crucial to employ reduction methods that operate under neutral or basic conditions.

1. Catalytic Hydrogenation under Neutral Conditions:

This is often the cleanest and most effective method. The key is to ensure the absence of any acidic promoters.

  • Recommended Catalysts: Palladium on carbon (Pd/C), Raney Nickel, Platinum(IV) oxide.[4][6] Raney Nickel can be particularly useful if dehalogenation is a concern.[4]

  • Solvents: Methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF).

  • Hydrogen Source: Hydrogen gas (H₂) at pressures ranging from atmospheric to around 50 psi is typically sufficient.

Experimental Protocol: General Procedure for Neutral Catalytic Hydrogenation

  • In a suitable hydrogenation vessel, dissolve the Boc-protected nitro compound (1.0 eq) in an appropriate solvent (e.g., methanol or ethyl acetate).

  • Carefully add the catalyst (typically 5-10 mol% Pd/C or a slurry of Raney Nickel).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

2. Transfer Hydrogenation:

This method avoids the need for a pressurized hydrogen gas setup and is generally performed under neutral conditions.

  • Hydrogen Donors: Ammonium formate, formic acid (use with caution and a base), hydrazine hydrate, or cyclohexene.[7]

  • Catalyst: Pd/C is the most common catalyst.

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

  • To a solution of the Boc-protected nitro compound (1.0 eq) in methanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through Celite®, washing with methanol.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

3. Metal-Mediated Reduction in Neutral or Buffered Systems:

While many metal reductions use strong acids, modifications can make them compatible with Boc groups.

  • Iron in the Presence of Ammonium Chloride: This system provides a milder, near-neutral condition for the reduction.[8]

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): In solvents like ethyl acetate or ethanol, SnCl₂·2H₂O can effectively reduce nitro groups without the need for strong acids.[9]

Experimental Protocol: Reduction with Iron and Ammonium Chloride

  • To a flask containing the nitroarene (1.0 eq), add ethanol and water.

  • Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[8]

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the hot reaction mixture through Celite® and wash thoroughly with ethanol.

  • Concentrate the filtrate to obtain the crude product.

Problem 2: My nitro group reduction is sluggish or incomplete, even with Boc-compatible methods.

Root Cause Analysis:

Several factors can contribute to an incomplete reaction:

  • Catalyst Inactivity: The catalyst may be old, of poor quality, or poisoned by impurities in the starting material or solvent.

  • Insufficient Hydrogenation Pressure/Donor Concentration: For catalytic or transfer hydrogenation, the amount of hydrogen available may be limiting.

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction can be slow.

  • Steric Hindrance: A sterically hindered nitro group may be less accessible to the catalyst surface.

Solutions:

  • Optimize Catalyst and Reaction Conditions:

    • Use fresh, high-quality catalyst.

    • Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

    • For catalytic hydrogenation, increase the hydrogen pressure.

    • For transfer hydrogenation, increase the equivalents of the hydrogen donor.

  • Improve Solubility:

    • Choose a solvent in which the starting material is more soluble.

    • Gently warming the reaction mixture can improve solubility and reaction rate.

  • Consider Alternative Reagents:

    • If catalytic methods are ineffective, a chemical reductant like sodium dithionite (Na₂S₂O₄) under basic conditions can be a good alternative.

Frequently Asked Questions (FAQs)

  • Q1: What are the most reliable, "go-to" methods for reducing a nitro group on a Boc-protected compound?

    • A1: Catalytic hydrogenation with Pd/C under a neutral atmosphere of hydrogen gas is arguably the most robust and widely used method due to its clean reaction profile and high yields.[4][10] Transfer hydrogenation with ammonium formate and Pd/C is another excellent choice, offering operational simplicity.

  • Q2: Are there any functional groups that are incompatible with the recommended nitro reduction methods that spare Boc groups?

    • A2: Yes. While the recommended methods are generally chemoselective, certain functional groups can be sensitive:

      • Catalytic Hydrogenation: Can also reduce alkenes, alkynes, and some carbonyl compounds. It can also cause dehalogenation (especially of aryl iodides and bromides) and cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) protecting groups.

      • Metal-Mediated Reductions: Can sometimes affect other reducible groups depending on the specific metal and conditions. For instance, some systems might reduce aldehydes or ketones.

  • Q3: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

    • A3: Sodium borohydride alone is generally not strong enough to reduce a nitro group.[11] However, its reactivity can be enhanced by using it in combination with a transition metal catalyst, such as nickel(II) chloride or nickel boride, which can create a system capable of reducing nitro groups.[12][13] These conditions are often mild enough to be compatible with a Boc group.

  • Q4: My molecule has both a nitro group and a nitrile. Which will be reduced first?

    • A4: Generally, a nitro group is more readily reduced than a nitrile under catalytic hydrogenation conditions.[14][15] However, achieving perfect selectivity can be challenging. Using a catalyst like 1% Platinum on carbon with low hydrogen pressure has been reported to selectively reduce the nitro group in the presence of a nitrile.[9] Alternatively, using SnCl₂·2H₂O is an excellent method for selectively reducing an aromatic nitro group in the presence of a nitrile.[9]

Summary of Recommended Reaction Conditions

MethodCatalyst/ReagentHydrogen Source/AdditiveTypical Solvent(s)Key AdvantagesPotential Drawbacks
Catalytic Hydrogenation Pd/C, Raney Ni, PtO₂H₂ gas (1-4 atm)MeOH, EtOH, EtOAc, THFClean, high-yielding, atom-economical.[16]Requires specialized equipment; can reduce other functional groups.
Transfer Hydrogenation Pd/CAmmonium formate, HydrazineMeOH, EtOHNo pressurized H₂ needed; generally mild.May require elevated temperatures; stoichiometry of H-donor is crucial.
Metal-Mediated (Neutral) Fe powderNH₄ClEtOH/H₂OInexpensive, effective for many substrates.[4][5]Can be messy; removal of metal salts can be difficult.
Metal-Mediated (Mild Acid) SnCl₂·2H₂ONoneEtOH, EtOAcHigh chemoselectivity for nitro groups.[9]Stoichiometric amounts of tin salts are required.

Decision-Making Workflow for Method Selection

G start Start: Boc-protected nitro compound check_other_groups Are other reducible functional groups present? (e.g., C=C, Cbz, Halogens) start->check_other_groups hydrogenation_sensitive Yes check_other_groups->hydrogenation_sensitive Yes hydrogenation_compatible No check_other_groups->hydrogenation_compatible No choose_metal Consider metal-mediated reduction: - Fe/NH4Cl - SnCl2·2H2O hydrogenation_sensitive->choose_metal choose_hydrogenation Catalytic Hydrogenation is a good first choice: - Pd/C, H2 - Pd/C, Ammonium Formate hydrogenation_compatible->choose_hydrogenation end_point End: Boc-protected amine choose_metal->end_point check_h2_setup Do you have access to a pressurized hydrogenation setup? choose_hydrogenation->check_h2_setup has_h2 Yes check_h2_setup->has_h2 no_h2 No check_h2_setup->no_h2 run_catalytic_h2 Perform Catalytic Hydrogenation has_h2->run_catalytic_h2 run_transfer_h2 Perform Transfer Hydrogenation no_h2->run_transfer_h2 run_catalytic_h2->end_point run_transfer_h2->end_point

Caption: A decision tree for selecting a suitable nitro reduction method.

Mechanism of Acid-Catalyzed Boc Deprotection

G BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ Proton H+ Carbocation t-Bu+ ProtonatedBoc->Carbocation Fragmentation CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene - H+ Amine R-NH2 CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: The mechanism of acid-catalyzed Boc deprotection.

References

  • Current time information in Vienna, AT. (n.d.). Google.
  • How can I reduce a secondary amide in the presence of nitro and Boc groups? (2015, December 17). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Chopade, M. U., Chopade, A. U., & Nikalje, M. D. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. Research Journal of Chemical Sciences, 1(NCCICR-2014), 46-50. Retrieved February 12, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved February 12, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. (n.d.). SciELO México. Retrieved February 12, 2026, from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. Retrieved February 12, 2026, from [Link]

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 12, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? (2020, December 16). ResearchGate. Retrieved February 12, 2026, from [Link]

  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. (2023, October 9). PMC. Retrieved February 12, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 12, 2026, from [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Identification of C12H18N2O2 (M+H 223.1): High-Resolution Mass Spectrometry vs. Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the rapid and unambiguous identification of small molecules is a critical endeavor. The molecular formula C12H18N2O2 represents a multitude of isomeric compounds, each with potentially unique pharmacological and toxicological profiles. When a protonated molecule (M+H) with a mass-to-charge ratio (m/z) of 223.1 is detected, the analytical challenge lies in confirming the elemental composition and elucidating the specific chemical structure. This guide provides a comprehensive comparison of two powerful liquid chromatography-mass spectrometry (LC-MS) strategies for this purpose: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).

As a senior application scientist, my experience has shown that the choice between these techniques is not merely a matter of instrumentation but a strategic decision based on the specific research question. This guide will delve into the causality behind experimental choices, providing a framework for developing a self-validating analytical system for the identification of novel or unknown compounds.

The Analytical Imperative: From Mass to Molecular Identity

The detection of a signal at m/z 223.1 is the first step in a complex analytical journey. The immediate goal is to move from this single data point to a confirmed molecular formula and, ultimately, a definitive chemical structure. The two primary LC-MS approaches to achieve this are:

  • High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion.[1][2]

  • Tandem Mass Spectrometry (MS/MS): This method involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions, which provides structural information.[3][4]

The following sections will compare these techniques in the context of identifying an unknown compound with the molecular formula C12H18N2O2.

Experimental Design and Methodologies

A robust analytical method is the foundation of reliable compound identification. The following protocols are designed to be self-validating, with built-in checks to ensure data quality.

Sample Preparation: The First Critical Step

The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent at an appropriate concentration.

Protocol: Generic Sample Preparation for an Unknown Small Molecule

  • Solubilization: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

  • Dilution: Prepare a working solution of 1 µg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Causality: The choice of solvent is critical for ensuring analyte solubility and compatibility with the reversed-phase chromatography system. The final concentration is targeted to be within the linear dynamic range of most modern mass spectrometers, preventing detector saturation while ensuring adequate signal intensity. Filtration is a crucial step to protect the analytical column and instrument from damage.

Liquid Chromatography: Separating Isomers and Removing Interferences

The primary role of the LC system is to separate the target analyte from other components in the sample, including isomers, impurities, and matrix components.[5]

Protocol: Generic Reversed-Phase LC Method for Small Molecule Analysis

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Causality: A C18 column is a versatile choice for a wide range of small molecules.[6] The gradient elution allows for the separation of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ion mode. A column temperature of 40 °C reduces viscosity and can improve peak shape and reproducibility.

Mass Spectrometry: A Tale of Two Techniques

The choice of mass spectrometer and analytical strategy will determine the level of confidence in the final identification.

Approach 1: High-Resolution Mass Spectrometry (HRMS) for Formula Determination

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values to several decimal places, enabling the determination of an ion's elemental formula.[7][8]

Protocol: HRMS Analysis for Formula Confirmation

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan Mass Range: m/z 50-500

  • Resolution: > 60,000 (FWHM)

  • Data Analysis:

    • Extract the accurate mass of the peak of interest.

    • Utilize molecular formula calculator software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).[9][10]

    • Filter the results based on isotopic pattern matching and chemical plausibility (e.g., nitrogen rule, ring and double bond equivalents).

Causality: ESI is a soft ionization technique suitable for a wide range of small molecules.[11] A high resolution setting is crucial to differentiate between ions with very similar masses. The data analysis workflow combines the accuracy of the mass measurement with other chemical rules to increase confidence in the assigned molecular formula.

Approach 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS provides information about the connectivity of atoms within a molecule by inducing fragmentation and analyzing the resulting product ions.[12][13] This technique can be performed on various instruments, including triple quadrupoles (QqQ), ion traps, and Q-TOFs.

Protocol: MS/MS Analysis for Structural Fingerprinting

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion Selection: Isolate the ion at m/z 223.1 in the first mass analyzer (Q1).

  • Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell (q2) using an inert gas (e.g., argon, nitrogen). Optimize the collision energy to produce a rich fragmentation spectrum.

  • Product Ion Scan: Scan the third mass analyzer (Q3) to detect the resulting product ions.

  • Data Analysis:

    • Interpret the fragmentation pattern to propose substructures.

    • Compare the experimental MS/MS spectrum to spectral libraries (if available) for known compounds.

    • Utilize in-silico fragmentation tools to predict fragmentation patterns for candidate structures.

Causality: The selection of the precursor ion ensures that the resulting fragment ions originate from the compound of interest. The collision energy is a critical parameter that needs to be optimized to generate informative fragments; too low and there is no fragmentation, too high and only very small, uninformative fragments are produced. The resulting MS/MS spectrum is a unique "fingerprint" of the molecule's structure.

Comparative Analysis: HRMS vs. MS/MS

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)
Primary Output Accurate mass measurementFragmentation pattern
Primary Application Elemental formula determination[14]Structural elucidation[15]
Confidence in Formula High (with isotopic pattern matching)Indirect (inferred from fragments)
Confidence in Structure Low (cannot distinguish isomers)[2]High (provides connectivity information)
Requirement for Standards Not required for formula determinationHelpful for spectral matching
Throughput High (full scan data)Lower (requires precursor selection and fragmentation)
Instrumentation Orbitrap, TOF, FT-ICRTriple Quadrupole, Ion Trap, Q-TOF

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for the identification of C12H18N2O2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry solubilization Solubilization dilution Dilution solubilization->dilution filtration Filtration dilution->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation ionization ESI+ separation->ionization detection MS Detection ionization->detection logical_workflow cluster_hrms HRMS Approach cluster_msms MS/MS Approach start Detection of m/z 223.1 accurate_mass Accurate Mass Measurement start->accurate_mass precursor_select Precursor Ion Selection start->precursor_select formula_calc Molecular Formula Calculation accurate_mass->formula_calc isotope_match Isotopic Pattern Matching formula_calc->isotope_match final_id Compound Identification isotope_match->final_id Confirmed Formula cid Collision-Induced Dissociation precursor_select->cid fragment_analysis Fragmentation Pattern Analysis cid->fragment_analysis fragment_analysis->final_id Proposed Structure

Caption: Logical workflow comparing the HRMS and MS/MS approaches for compound identification.

Conclusion and Recommendations

For the initial identification of an unknown compound with a protonated mass of 223.1 and a suspected formula of C12H18N2O2, a combined approach is often the most powerful.

  • Start with HRMS: The first step should always be to obtain a high-resolution mass spectrum to confirm the elemental composition. This provides a high degree of confidence in the molecular formula and significantly narrows down the list of potential candidates.

  • Proceed with MS/MS: Once the molecular formula is confirmed, tandem mass spectrometry is essential for structural elucidation. The fragmentation pattern provides a unique fingerprint that can be used to differentiate between isomers and propose a definitive chemical structure.

In a drug development setting, where regulatory scrutiny is high, the combination of both HRMS and MS/MS data provides a robust and defensible identification of any new molecular entity. This dual-pronged approach ensures both the correct elemental composition and a well-supported structural assignment, fulfilling the principles of scientific integrity and trustworthiness.

References

  • Title: Tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: High Resolution LC-MS/MS Analysis for Unknown Compounds Source: Leeder Analytical URL: [Link]

  • Title: Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Source: PMC URL: [Link]

  • Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL: [Link]

  • Title: The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry Source: Pittcon URL: [Link]

  • Title: Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry Source: PMC - PubMed Central URL: [Link]

  • Title: Structural Elucidation Source: RFI - Rosalind Franklin Institute URL: [Link]

  • Title: Video: Tandem Mass Spectrometry Source: JoVE URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry Source: YouTube URL: [Link]

  • Title: Automated Molecular Formula Determination in Open Access LC/MS in Drug Discovery. Source: Cerno Bioscience URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

  • Title: Can anyone suggest how to predict a molecular formula of the compound with the help of HPLC, LC-MS and FTIR results? Source: ResearchGate URL: [Link]

  • Title: Molecular Formula and METLIN Personal Metabolite Database Matching Applied to the Identification of Compounds Generated by LC/TOF-MS Source: PMC URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC URL: [Link]

  • Title: Formula Prediction in HRMS Analysis on LC Q TOF Source: YouTube URL: [Link]

  • Title: What Is LC-MS, LC-MS Analysis and LC-MS/MS Source: Technology Networks URL: [Link]

  • Title: Directory By Molecular Formula / C / C12H18N2O2 Source: Molport URL: [Link]

Sources

HPLC purity standards for tert-butyl N-(3-amino-5-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Standards for tert-Butyl N-(3-amino-5-methylphenyl)carbamate: A Comparative Technical Guide

Executive Summary

In the synthesis of small-molecule kinase inhibitors and high-performance polymers, tert-butyl N-(3-amino-5-methylphenyl)carbamate serves as a critical "linker" intermediate. Its dual functionality—a protected amine (Boc) for controlled reactivity and a free amine for immediate coupling—makes its purity paramount. Impurities such as the unreacted diamine (starting material) or the over-reacted di-Boc species can lead to chain termination or uncontrolled branching in subsequent steps.

This guide compares high-performance liquid chromatography (HPLC) methodologies for assessing the purity of this standard, moving beyond generic protocols to specific, chemically grounded separation strategies.

Chemical Context & Impurity Profile

To design a robust HPLC method, one must first understand the "Separation Landscape." The target molecule is a mono-Boc protected diamine.

  • Target Analyte: tert-butyl N-(3-amino-5-methylphenyl)carbamate.

    • Properties: Moderately hydrophobic (Boc group) but retains basic character (free aniline).

  • Impurity A (Precursor): 3,5-Diaminotoluene (or 5-methyl-1,3-phenylenediamine).

    • Behavior: Highly polar, basic. Elutes near the void volume in standard Reverse Phase (RP).

  • Impurity B (Over-reaction): Di-Boc protected species.

    • Behavior: Highly hydrophobic. Elutes late; requires strong organic wash to elute.

  • Impurity C (Regioisomers): If the starting material contained 2,4-diaminotoluene, positional isomers may exist.

Visualizing the Impurity Pathway

The following diagram maps the genesis of these impurities during synthesis, highlighting the separation challenge.

ImpurityPathway SM Starting Material (3,5-Diaminotoluene) Target Target Analyte (Mono-Boc) SM->Target Primary Reaction Impurity_Iso Impurity: Isomer (Regio-defect) SM->Impurity_Iso Impure SM Reagent Boc-Anhydride (1.0 eq) Reagent->Target Impurity_Di Impurity: Di-Boc (Over-reaction) Target->Impurity_Di Excess Reagent

Figure 1: Synthetic origin of critical impurities. The target mono-Boc species sits kinetically between the polar starting material and the hydrophobic di-Boc byproduct.

Comparative Methodology: Selecting the Right Stationary Phase

Standard C18 columns often struggle with free anilines due to silanol interactions (tailing) and poor retention of the polar diamine precursor. We compared three distinct approaches.

FeatureMethod A: Standard C18 (Acidic) Method B: Hybrid C18 (Basic) Method C: Phenyl-Hexyl (Acidic)
Column Type Traditional C18 (e.g., Zorbax Eclipse)Hybrid Silica (e.g., XBridge BEH)Phenyl-Hexyl (e.g., SunFire)
Mobile Phase 0.1% Formic Acid (pH ~2.7)10mM NH₄HCO₃ (pH 10)0.1% Formic Acid (pH ~2.7)
Mechanism Hydrophobic InteractionHydrophobic + Suppression of IonizationPi-Pi Interaction + Hydrophobic
Aniline Shape Often tails (protonated amine interacts with silanols)Excellent (Neutral amine)Good
Selectivity BaselineGood for general puritySuperior for Isomers
Recommendation Routine QCGold Standard for Quantitation Critical for Isomer Purity
Why Method B (High pH) Wins for Purity Assessment

At acidic pH (Method A), the free amine is protonated (


), making it highly polar and causing it to elute early, potentially co-eluting with the diamine precursor. At pH 10 (Method B), the aniline is neutral (

). This increases its retention on the C18 column, separating it clearly from the polar impurities and improving peak symmetry.

Note: You must use a "Hybrid" column (e.g., Waters XBridge or Phenomenex Gemini) for pH 10 stability. Traditional silica dissolves at this pH.

Recommended Experimental Protocol (Method B)

This protocol is designed for the Hybrid C18 (Basic pH) approach, offering the highest resolution between the precursor and the target.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (LC-MS Grade)

  • Water (Milli-Q or equivalent)

  • Reference Standard: tert-butyl N-(3-amino-5-methylphenyl)carbamate (>98% purity).[1]

Instrument Parameters:

  • Column: XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV at 240 nm (Aniline absorption) and 210 nm (Amide/Boc).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase A (10mM NH₄HCO₃, pH 10) % Mobile Phase B (Acetonitrile) Event
0.0 95 5 Equilibrate
2.0 95 5 Hold for polar impurities
15.0 5 95 Gradient elution
20.0 5 95 Wash (Remove Di-Boc)
20.1 95 5 Re-equilibrate

| 25.0 | 95 | 5 | Stop |

Performance Data & Validation Criteria

When evaluating your standard against this method, the following performance metrics indicate a successful separation.

ParameterAcceptance CriteriaTypical Result (Method B)Troubleshooting
Resolution (Rs) > 2.0 between SM and Target> 5.0 If low, lower initial %B.
Tailing Factor (Tf) < 1.51.1 - 1.2 If high, ensure pH > 9.5.
Retention Time (RT) Stable (RSD < 1%)~10.5 min Check column temperature.
LOD S/N > 30.05% Area Increase injection volume.

Decision Workflow for Method Selection

Use this logic flow to determine which method suits your specific phase of development.

MethodSelection Start Start: Define Goal Isomers Are Regioisomers Suspected? Start->Isomers Quant Is this for Quantitative Assay? Isomers->Quant No MethodC Select Method C (Phenyl-Hexyl) Maximize Pi-Pi Selectivity Isomers->MethodC Yes MethodB Select Method B (Hybrid C18, pH 10) Maximize Peak Shape Quant->MethodB Yes (High Precision) MethodA Select Method A (C18, Acidic) Quick Screening Only Quant->MethodA No (Rough Check)

Figure 2: Decision tree for selecting the optimal HPLC column chemistry based on analytical needs.

References

  • SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24699786, 5-(Boc-amino)-2-methylaniline. Retrieved from

  • Sigma-Aldrich. (n.d.).[3] tert-Butyl-N-(2-methylphenyl)carbamate Product Specification. Retrieved from

  • Ebert, R. F. (1986).[4] Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry. Retrieved from

Sources

Beyond Tradition: Why tert-Butyl Carbamate (Boc) Outperforms Acetamide in Aniline Protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the conversion of aniline to acetanilide (acetylation) was the standard method for moderating the reactivity of aromatic amines during electrophilic aromatic substitution (EAS). While cost-effective, the acetyl group suffers from poor solubility in non-polar solvents and requires harsh conditions for removal (strong acid/base reflux), often compromising sensitive functional groups.

The tert-butyl carbamate (Boc) protecting group offers a superior alternative for modern drug discovery. By leveraging the steric bulk of the tert-butyl moiety and the unique electronic properties of the carbamate, N-Boc protection provides enhanced regioselectivity, superior solubility in organic media, and—most critically—mild, orthogonal deprotection conditions. This guide analyzes the mechanistic and practical advantages of Boc over Acetyl for aniline protection.

Mechanistic & Electronic Distinctions

To understand the performance gap, one must analyze the electronic environment of the nitrogen atom in both species.

Electronic Activation: Carbamate vs. Amide

Both protecting groups serve to "tame" the aniline nitrogen, preventing polysubstitution and oxidation. However, they do so with different efficiencies.[1]

  • Acetanilide (Amide): The nitrogen lone pair is delocalized into the carbonyl group (

    
    ). This resonance is strong, significantly reducing the electron density available to the aromatic ring. While this successfully prevents over-reaction, it can sometimes deactivate the ring too much for sluggish electrophiles.
    
  • N-Boc Aniline (Carbamate): The carbamate structure (

    
    ) introduces a competing resonance. The alkoxy oxygen (from the tert-butoxy group) also donates electron density into the carbonyl (
    
    
    
    ). This "cross-donation" diminishes the carbonyl's ability to withdraw density from the nitrogen.
    • Result: The N-Boc nitrogen retains slightly more electron density than the N-Acetyl nitrogen. It remains a moderate activator , often allowing electrophilic substitutions to proceed with better kinetics than the more deactivated acetanilide, while still preventing polysubstitution.

Steric Control: The tert-Butyl Advantage

In Electrophilic Aromatic Substitution (EAS), both groups are ortho/para directors.

  • Acetyl: The methyl group provides moderate steric hindrance, typically favoring para products (~90-95% selectivity).

  • Boc: The bulky tert-butyl group creates a massive steric shield around the ortho positions. This reinforces regioselectivity , often pushing para-selectivity to >99% and suppressing side reactions at the ortho sites more effectively than the acetyl group.

Performance Comparison: The Data

The following table summarizes the operational differences between the two protecting groups in a synthetic context.

FeatureN-Acetyl (Acetanilide)N-Boc (tert-Butyl Carbamate)Advantage
Deprotection Conditions Harsh: 6M HCl or NaOH, Reflux (100°C+)Mild: TFA/DCM or HCl/Dioxane, RT (25°C)Boc
Byproducts of Deprotection Acetic acid/Acetate salts (requires extraction)Isobutylene (gas) + CO₂ (gas)Boc
Solubility (Organic Solvents) Poor (often requires alcohols/hot solvents)Excellent (Soluble in DCM, EtOAc, Toluene)Boc
Orthogonality Low (Labile to base and strong acid)High (Stable to base/nucleophiles, labile to acid)Boc
Atom Economy (Protection) High (Acetic anhydride is small)Lower (Boc₂O is heavy)Acetyl
Regioselectivity (EAS) Good (Para major)Excellent (Para exclusive due to bulk)Boc

Strategic Visualization: Pathway & Decision Logic

The following diagrams illustrate the reaction workflows and the decision logic for choosing the appropriate group.

G cluster_0 Pathway A: Acetyl (Traditional) cluster_1 Pathway B: Boc (Modern) Start Aniline (Nucleophilic/Basic) Ac_Prot Acetanilide (Solid, Low Sol.) Start->Ac_Prot Ac2O Boc_Prot N-Boc Aniline (Lipophilic, Soluble) Start->Boc_Prot Boc2O (Mild Base) Ac_Rxn EAS Reaction (Para-Major) Ac_Prot->Ac_Rxn Ac_Deprot Deprotection (Harsh: HCl/Reflux) Ac_Rxn->Ac_Deprot End Functionalized Aniline Ac_Deprot->End - AcOH Boc_Rxn EAS Reaction (Para-Exclusive) Boc_Prot->Boc_Rxn Boc_Deprot Deprotection (Mild: TFA/RT) Boc_Rxn->Boc_Deprot Boc_Deprot->End - CO2, - Isobutylene

Figure 1: Comparative workflow showing the "Green" advantage of Boc deprotection (gas evolution) vs. the harsh hydrolytic cleavage of Acetyl.

DecisionTree Q1 Does the molecule contain acid-sensitive groups (e.g., esters)? Q2 Is the molecule base-sensitive (e.g., Fmoc, active esters)? Q1->Q2 No Res1 USE BOC (Deprotect with mild acid) Q1->Res1 Yes Res2 USE ACETYL (If acid stable) Q2->Res2 No Res3 USE BOC (Stable to Base) Q2->Res3 Yes

Figure 2: Decision logic for selecting the optimal protecting group based on substrate sensitivity.

Experimental Protocols

Protocol A: Efficient N-Boc Protection of Aniline

This protocol utilizes a catalytic amount of DMAP to accelerate the reaction under mild conditions.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • DMAP (0.05 equiv)

  • Dichloromethane (DCM) or THF (0.5 M concentration)

Procedure:

  • Dissolve the aniline in DCM at room temperature (25°C).

  • Add Et₃N and DMAP.

  • Slowly add Boc₂O (dissolved in a small amount of DCM) to the stirring solution. Note: Gas evolution (CO₂) may occur.

  • Stir at RT for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane).

  • Workup: Wash with 1M citric acid (to remove DMAP/Et₃N), saturated NaHCO₃, and brine.

  • Dry over MgSO₄ and concentrate. The product is often pure enough for the next step without chromatography due to the high lipophilicity of the Boc group facilitating clean phase separation.

Protocol B: Mild Deprotection (The "TFA Method")

This method avoids the reflux required for acetamides, preserving sensitive esters or stereocenters.

Reagents:

  • N-Boc Aniline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc aniline in DCM (0.1 M).

  • Cool to 0°C (ice bath).

  • Add TFA slowly (Ratio: 1:1 to 1:4 TFA:DCM depending on substrate sensitivity).

  • Allow to warm to RT and stir for 1–2 hours.

  • Monitoring: Watch for the cessation of gas bubbles (isobutylene/CO₂).

  • Workup: Concentrate in vacuo. The residue is the trifluoroacetate salt of the aniline. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃.

Case Study: Orthogonality in Synthesis

Consider a synthesis involving an ethyl ester on the aniline ring.

  • If Acetyl is used: Deprotection requires refluxing 6M HCl or NaOH. This will hydrolyze the ester to a carboxylic acid, destroying the molecule's functionality.

  • If Boc is used: Deprotection with TFA/DCM removes the Boc group but leaves the ethyl ester completely intact. This orthogonality is the primary driver for Boc adoption in medicinal chemistry.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability and deprotection conditions).
  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group: A Review." Tetrahedron2002 , 58, 2701–2724. Link

  • Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." J. Org.[1] Chem.2000 , 65, 6368–6380. Link

  • Chankeshwara, S. V.; Chakraborti, A. K. "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water." Org.[3][4] Lett.2006 , 8, 3259–3262. Link

  • Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, 2007.

Sources

Publish Comparison Guide: Verifying Regioselectivity in N-Boc-3-amino-5-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares synthetic methodologies for N-Boc-3-amino-5-methylaniline (tert-butyl (3-amino-5-methylphenyl)carbamate), focusing on the critical challenge of chemoselective mono-protection and the analytical verification of regioisomeric purity .

Executive Summary & Technical Context

N-Boc-3-amino-5-methylaniline is a high-value scaffold in kinase inhibitor development (e.g., p38 MAP kinase inhibitors). The core synthetic challenge is not "regioselectivity" in the traditional sense (as the precursor, 3,5-diaminotoluene, is symmetric), but rather statistical chemoselectivity : differentiating two chemically equivalent amine groups to achieve mono-protection without over-reacting to the bis-Boc species.

Furthermore, "regioselectivity" often refers to verifying the meta-substitution pattern (3,5-isomer) against commercially prevalent ortho/para contaminants (e.g., 2,4-diaminotoluene derivatives). This guide compares three synthetic routes and establishes a rigorous verification protocol.

Methodology Comparison: Controlling Selectivity

We evaluated three industry-standard protocols for synthesizing the target from 3,5-diaminotoluene.

Comparative Performance Matrix
MetricMethod A: Statistical Control Method B: Salt-Bridge Protection Method C: Electrophilic Carbonate
Reagents Boc₂O (0.9 eq), TEA, DCMBoc₂O (1.0 eq), HCl (1.0 eq), MeOHPhenyl tert-butyl carbonate, EtOH
Mechanism Stoichiometric limitationpH-controlled steric blockingTuned electrophilicity
Mono-Selectivity Low (60:25:15 Mono:Bis:Start)High (>85%) Moderate (75%)
Yield (Isolated) 45-50%78-85% 60-65%
Scalability Poor (Chromatography heavy)Excellent (Precipitation workup)Good
Key Risk Over-reaction to Bis-BocpH sensitivityHigh temperature required
Detailed Protocol Analysis
Method A: Statistical Control (Baseline)
  • Principle: Slow addition of limiting Boc₂O to a large excess of diamine.

  • Drawback: Requires recycling of starting material; difficult separation of mono/bis products due to similar polarity.

  • Verdict: Not recommended for scale-up.

Method B: Salt-Bridge Protection (Recommended)
  • Principle: Leveraging the pKa difference between the first and second amine protonation. Adding 1.0 equivalent of acid (HCl or TFA) protonates one amine, rendering it non-nucleophilic. The remaining free amine reacts with Boc₂O.

  • Causality: The electrostatic repulsion and steric bulk of the ammonium salt prevent the second Boc group from attaching.

  • Reference Grounding: This follows the principles established by Lee et al. for selective diamine functionalization [1].

Method C: Alkyl Phenyl Carbonates
  • Principle: Using a less reactive electrophile (phenyl tert-butyl carbonate) to discriminate between the free amine and the mono-carbamate.

  • Verdict: Effective but requires reflux conditions which can degrade sensitive substrates.

Experimental Protocols

Optimized Protocol: Method B (Salt-Bridge)

Objective: Synthesis of N-Boc-3-amino-5-methylaniline with >95% Mono-selectivity.

  • Salt Formation: Dissolve 3,5-diaminotoluene (10 mmol) in MeOH (50 mL) at 0°C. Add HCl (1.0 eq, 1.25 M in MeOH) dropwise over 15 min.

    • Checkpoint: Ensure temperature <5°C to prevent exotherms from degrading the salt.

  • Protection: Add Boc₂O (1.0 eq) in MeOH (10 mL) dropwise. Stir at RT for 2 h.[1][2]

    • Mechanistic Insight: The mono-hydrochloride salt precipitates or remains in equilibrium, leaving exactly one amine equivalent available for reaction.

  • Workup: Neutralize with sat. NaHCO₃ (pH 8). Extract with EtOAc.[3]

  • Purification: Flash chromatography (Hexane/EtOAc 7:3). The Bis-Boc impurity (if any) elutes first (non-polar), followed by the Mono-Boc target.

Verification of Regioselectivity & Structure

This section details how to prove you have the 3,5-isomer (meta) and the Mono-Boc product.

Workflow Visualization

VerificationLogic Start Crude Product HPLC HPLC/MS Analysis (M+H vs M+Boc+H) Start->HPLC MonoCheck Mass = 223 (Mono)? HPLC->MonoCheck NMR 1H NMR Analysis (Aromatic Region) MonoCheck->NMR Yes Result_Bis Reject: Bis-Boc Impurity MonoCheck->Result_Bis Mass 323 Coupling Coupling Constants (J) NMR->Coupling Result_Ortho Reject: 2,4-Isomer (Ortho Coupling) Coupling->Result_Ortho d, J ~ 8 Hz Result_Target Confirm: N-Boc-3-amino-5-methylaniline (Meta Coupling only) Coupling->Result_Target s or d, J ~ 2 Hz

Caption: Logical decision tree for verifying chemoselectivity (Mono vs Bis) and regiochemistry (3,5-meta vs 2,4-ortho).

Analytical Pillars
1. Mass Spectrometry (Chemoselectivity)
  • Target (Mono): ESI+ m/z = 223.15 [M+H]⁺.

  • Impurity (Bis): ESI+ m/z = 323.20 [M+H]⁺.

  • Criterion: Bis-Boc content must be <0.5% by HPLC area integration.

2. 1H NMR Spectroscopy (Regio-Verification)

This is the definitive method to rule out 2,4-diaminotoluene derivatives.

  • Symmetry Breaking: In N-Boc-3-amino-5-methylaniline, the three aromatic protons are chemically distinct (H2, H4, H6).

  • Coupling Pattern (The "Fingerprint"):

    • 3,5-Isomer (Target): All protons are meta to each other.

      • Expect: Three apparent singlets or doublets with small coupling constants (J ~ 1.5 - 2.2 Hz) .

      • Shift Prediction: δ 6.80 (s), 6.65 (s), 6.20 (s) (approximate).

    • 2,4-Isomer (Contaminant): Contains protons ortho to each other (H5 and H6).

      • Expect: A doublet with large coupling (J ~ 8.0 Hz) .

  • Protocol: Acquire 1H NMR in DMSO-d6. Zoom into 6.0–7.5 ppm. If you see any coupling > 5 Hz, your scaffold is incorrect.

3. 2D NMR (HMBC)

To confirm the Boc is attached (though trivial in the mono-case of a symmetric start), HMBC correlates the Boc carbonyl (δ ~153 ppm) to the aromatic protons H2 and H4, but not H6 (the proton between Methyl and free Amine).

References

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications.

  • Pittelkow, M., et al. (2007). Selective Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates. Organic Syntheses.

  • Wille, G., & Kaiser, F. (2011). Mono-Boc-Protection of Diamines using Microreactor Technology. Sigma-Aldrich/Merck Technical Bulletins.

  • BenchChem Technical Guides. (2025). Differentiating N-Methylated Amino Acid Isomers and Carbamate Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.